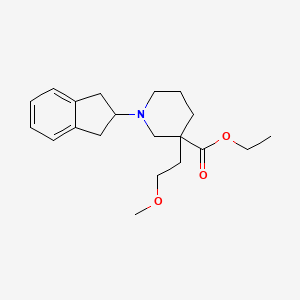
1-(1-pyrenylmethyl)-4-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-pyrenylmethyl)-4-piperidinol, commonly known as Pyr-1, is a chemical compound that has gained significant attention in scientific research due to its unique properties. Pyr-1 is a fluorescent molecule that can be used as a probe in biological systems for imaging and detection purposes.
Wirkmechanismus
The mechanism of action of Pyr-1 involves the binding of the molecule to biological molecules, resulting in fluorescence emission. Pyr-1 has been shown to bind to proteins, nucleic acids, and lipids through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. Pyr-1 fluorescence emission is dependent on the local environment, such as pH and polarity, making it a useful tool for studying biological processes.
Biochemical and Physiological Effects
Pyr-1 has been shown to have minimal biochemical and physiological effects on living cells and organisms. Pyr-1 has been used in vivo to study the localization and dynamics of proteins in living cells without affecting cell viability. Pyr-1 has also been shown to have low toxicity in animal models, making it a promising tool for in vivo imaging studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of Pyr-1 in lab experiments include its high sensitivity and specificity for biological molecules, its ability to detect changes in the local environment, and its low toxicity. The limitations of Pyr-1 include its limited solubility in aqueous solutions, its sensitivity to photobleaching, and its dependence on the local environment for fluorescence emission.
Zukünftige Richtungen
There are several future directions for Pyr-1 research, including the development of new synthesis methods to improve yield and purity, the optimization of Pyr-1 for in vivo imaging studies, and the development of new applications for Pyr-1 in drug discovery. Pyr-1 has the potential to be used as a tool for personalized medicine, where it could be used to detect and monitor disease states in individual patients. Pyr-1 could also be used in combination with other fluorescent probes to study complex biological processes in living cells and organisms.
Conclusion
In conclusion, Pyr-1 is a unique chemical compound that has gained significant attention in scientific research due to its fluorescent properties. Pyr-1 has been extensively used as a probe in biological systems for imaging and detection purposes. Pyr-1 has minimal biochemical and physiological effects on living cells and organisms, making it a promising tool for in vivo imaging studies. There are several future directions for Pyr-1 research, including the development of new synthesis methods, optimization for in vivo imaging studies, and the development of new applications in drug discovery.
Synthesemethoden
The synthesis of Pyr-1 involves the reaction of 1-bromo-4-piperidinol with pyrene-1-carboxaldehyde in the presence of a base. The reaction results in the formation of Pyr-1, which can be purified using column chromatography. The yield of Pyr-1 is typically around 50%, making it a relatively efficient synthesis method.
Wissenschaftliche Forschungsanwendungen
Pyr-1 has been extensively used in scientific research as a fluorescent probe due to its unique properties. Pyr-1 can be used to detect and image biological molecules such as proteins, nucleic acids, and lipids. Pyr-1 has been used to study the localization and dynamics of proteins in living cells, as well as to detect changes in lipid metabolism in disease states. Pyr-1 has also been used in drug discovery to screen for compounds that can bind to specific biological targets.
Eigenschaften
IUPAC Name |
1-(pyren-1-ylmethyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO/c24-19-10-12-23(13-11-19)14-18-7-6-17-5-4-15-2-1-3-16-8-9-20(18)22(17)21(15)16/h1-9,19,24H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVIHRYPPLKBHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B6024604.png)
![5-[2-(3-ethoxyphenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B6024610.png)
![N-[2-(1-methyl-2-piperidinyl)ethyl]-6-[(tetrahydro-2H-pyran-4-ylmethyl)amino]nicotinamide](/img/structure/B6024616.png)
![5-[1-(4-methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6024629.png)
![4-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thiomorpholine](/img/structure/B6024637.png)
![1-tert-butyl-4-(5-chloro-2-fluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6024646.png)
![N-(3,4-dimethoxybenzyl)-3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide](/img/structure/B6024652.png)

![2-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)imidazo[1,2-a]pyridine](/img/structure/B6024654.png)
![2-[4-(1-acetyl-4-piperidinyl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6024662.png)
![N-[2-(methoxymethyl)-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]-2-methylpropanamide](/img/structure/B6024670.png)
![2-{1-(2-fluoro-4-methoxybenzyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B6024693.png)
![2-(hydroxyimino)-N-[3-(4-morpholinyl)propyl]-2-(2-pyridinyl)acetamide](/img/structure/B6024699.png)